N'-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide
Description
N’-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, a hydroxy group, and a benzohydrazide moiety, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
N'-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-19-14-16-21(17-15-19)26(31,23-13-8-18-32-23)25(30)27-28(22-11-6-3-7-12-22)24(29)20-9-4-2-5-10-20/h2-18,31H,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDCHDHZRPYFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CS2)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetic acid with N-phenylbenzohydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield a ketone, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N’-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades, depending on the compound’s structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-5-methylphenyl)benzotriazole: This compound shares a similar hydroxy and methylphenyl structure but differs in its benzotriazole moiety .
N’-hydroxy-2-[(4-methylphenyl)-phenylmethoxy]ethan: Another compound with a hydroxy and methylphenyl structure, but with different functional groups .
Uniqueness
N’-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide is unique due to its combination of a thiophene ring and benzohydrazide moiety, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
